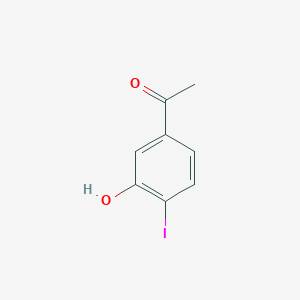

1-(3-Hydroxy-4-iodophenyl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IO2 |

|---|---|

Molecular Weight |

262.04 g/mol |

IUPAC Name |

1-(3-hydroxy-4-iodophenyl)ethanone |

InChI |

InChI=1S/C8H7IO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 |

InChI Key |

UHNGAJZORXFWNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)I)O |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-Hydroxy-4-iodophenyl)ethanone chemical properties and structure

This technical guide details the chemical properties, structural analysis, and synthetic utility of 1-(3-Hydroxy-4-iodophenyl)ethanone , a high-value intermediate in medicinal chemistry.

Gateway Scaffold for 6-Substituted Benzofurans and Indoles

Executive Summary

1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4 ) is a trisubstituted benzene derivative characterized by an ortho-iodophenol motif.[1] This specific substitution pattern renders it a "privileged structure" in organic synthesis, serving as a critical precursor for constructing bicyclic heterocycles—most notably 6-acetylbenzofurans and 6-acetylindoles .

Unlike its isomer 4-hydroxy-3-iodoacetophenone, which is widely available, the 3-hydroxy-4-iodo isomer provides access to a distinct vector of chemical space, essential for developing EGFR inhibitors and other kinase-targeting therapeutics. This guide outlines its physicochemical profile, challenges in regioselective synthesis, and downstream applications.[2]

Physicochemical Profile

| Property | Specification |

| CAS Number | 73898-23-4 |

| IUPAC Name | 1-(3-Hydroxy-4-iodophenyl)ethan-1-one |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol |

| Melting Point | 134–135 °C (Distinct from isomers) |

| Appearance | Pale yellow to brown crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~7.5 (Phenolic OH, acidified by meta-acetyl group) |

| Storage | 2–8 °C, Protect from light (Iodine-carbon bond is photosensitive) |

Structural Identification:

-

¹H NMR (DMSO-d₆): Distinct aromatic splitting pattern. The proton at C2 (between Acetyl and OH) appears as a doublet with small coupling (meta-coupling) or a singlet.[2] The proton at C5 (ortho to I) appears as a doublet.[2]

-

Regiochemistry: The iodine atom is located at position 4, ortho to the hydroxyl group (position 3) and para to the acetyl group (position 1).[2]

Synthesis & Manufacturing

Synthesizing this specific isomer is non-trivial due to the directing effects of the starting material, 3-hydroxyacetophenone .

The Regioselectivity Challenge

-

3-Hydroxyacetophenone contains two directing groups:

-

Conflict: The hydroxyl group dominates kinetics.

-

C6 (Para to OH): Most sterically accessible and electronically activated.[2] Major Product.

-

C4 (Ortho to OH, Para to Acetyl): Activated by OH but sterically crowded and electronically deactivated by the para-acetyl group. Minor Product (Target).

-

C2 (Ortho to OH, Ortho to Acetyl): Highly hindered.[2] Trace product.

-

Optimized Protocol (Ammonia-Mediated Iodination)

To access the C4-iodo isomer, a specific protocol using ammonia is often cited to modulate the phenol's reactivity.

Step-by-Step Methodology:

-

Reagents: 3-Hydroxyacetophenone (1.0 eq), Iodine (I₂), Potassium Iodide (KI), Concentrated Ammonium Hydroxide (NH₄OH).

-

Procedure:

-

Work-up:

-

Purification (Critical):

-

The crude solid contains mostly the 6-iodo isomer (MP ~150°C) and the 4-iodo target (MP 134°C).

-

Recrystallization: Fractional recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) is required to isolate the 4-iodo isomer.

-

Yield: Typically 15–25% (due to regioselectivity limitations).[2]

-

Reactivity & Applications: The Benzofuran Pathway

The primary utility of 1-(3-Hydroxy-4-iodophenyl)ethanone is as a scaffold for Pd-catalyzed cross-coupling reactions . The ortho-iodo phenol motif is the "gold standard" precursor for synthesizing benzofurans via the Sonogashira coupling followed by cyclization.

Mechanism: Synthesis of 6-Acetylbenzofuran

-

Sonogashira Coupling: The C-I bond reacts with a terminal alkyne (e.g., trimethylsilylacetylene) using a Pd(0) catalyst and CuI.[2]

-

Cyclization: Under basic conditions (or using a specific catalyst like CuI or TBAF), the adjacent phenolic oxygen attacks the activated triple bond, closing the furan ring.[2]

-

Result: The acetyl group at C1 of the phenyl ring maps to C6 of the resulting benzofuran.

Caption: Transformation of 1-(3-Hydroxy-4-iodophenyl)ethanone into the bioactive 6-acetylbenzofuran scaffold.

Other Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3-hydroxy-4-arylacetophenones (biaryls), used in designing protein-protein interaction inhibitors.

-

Buchwald-Hartwig Amination: Coupling with amines yields 3-hydroxy-4-aminoacetophenones , precursors for benzoxazoles.

Handling & Safety (MSDS Highlights)

As an iodinated phenol derivative, standard safety protocols apply.[2]

-

GHS Classification:

-

Handling:

References

-

Sigma-Aldrich. 1-(3-Hydroxy-4-iodophenyl)ethanone Product Sheet. Link

-

Martin, R. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media, 2005.[2] (Citing melting point 134-135°C).[1][5]

-

Google Patents. WO2020192302A1 - Pyrimidine-containing tri-substituted imidazole compound and application thereof. (Describes the use of CAS 73898-23-4 in synthesizing benzofuran-6-yl-ethanone). Link

-

PubChem. Compound Summary for CID 12430339: 1-(2-Hydroxy-4-iodophenyl)ethanone (Isomer Comparison). Link

-

Stacey, M. et al. Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(i), 104-108.[2][3] (Methodology for iodination).

Sources

Molecular weight and formula of 1-(3-Hydroxy-4-iodophenyl)ethanone

[1]

Executive Summary

1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4) is a critical regioselective building block in medicinal chemistry, particularly utilized in the synthesis of biaryl scaffolds via palladium-catalyzed cross-coupling reactions.[1] As a 1,3,4-trisubstituted benzene derivative, it offers a unique substitution pattern where the hydroxyl group directs electrophilic substitution while serving as a handle for further functionalization (e.g., etherification), and the iodine atom provides a reactive site for C-C bond formation.

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound, designed for researchers requiring high-purity intermediates for drug development.

Physicochemical Characterization

The precise characterization of 1-(3-Hydroxy-4-iodophenyl)ethanone is essential for quality control in multistep synthesis. The iodine atom at the 4-position, ortho to the hydroxyl group, introduces significant steric bulk and lipophilicity compared to its non-iodinated precursor.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 1-(3-Hydroxy-4-iodophenyl)ethanone | Also known as 3-Hydroxy-4-iodoacetophenone |

| CAS Number | 73898-23-4 | Distinct from 4-hydroxy-3-iodo isomer (CAS 62615-24-1) |

| Molecular Formula | ||

| Molecular Weight | 262.04 g/mol | Monoisotopic Mass: 261.9491 |

| Melting Point | 134–135 °C | Crystalline solid |

| Appearance | Off-white to pale yellow powder | Sensitive to light (iodine liberation) |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in alkaline solutions |

| pKa | ~7.5 (Phenolic OH) | Acidity enhanced by ortho-iodine electron withdrawal |

Synthetic Pathway & Mechanism[4]

Mechanistic Rationale

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, 3-hydroxyacetophenone, contains two directing groups:

-

Hydroxyl (-OH) at C3: Strongly activating, ortho/para director.

-

Acetyl (-COCH3) at C1: Deactivating, meta director.

Regioselectivity Analysis:

-

Position 2 (Ortho to OH, Ortho to Ac): Sterically crowded; disfavored.

-

Position 6 (Para to OH, Ortho to Ac): Sterically hindered by the acetyl group.

-

Position 4 (Ortho to OH, Para to Ac): The acetyl group deactivates the ring, but the hydroxyl group strongly activates positions 2, 4, and 6. Position 4 is sterically accessible and electronically favored (para to the electron-withdrawing acetyl group, minimizing destabilizing interaction in the transition state). Consequently, iodination occurs selectively at C4.

Diagram: Synthesis & Regiochemistry

Caption: Regioselective iodination of 3-hydroxyacetophenone favoring the C4 position due to directing effects and steric constraints.

Experimental Protocol: Oxidative Iodination

Note: This protocol utilizes an oxidative method to maximize atom economy and avoid hazardous chlorinated solvents.

Reagents:

-

3-Hydroxyacetophenone (1.0 eq)

-

Iodine (

) (0.5 eq)[2] -

Iodic Acid (

) (0.2 eq) or 30%

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxyacetophenone (13.6 g, 100 mmol) in Ethanol (50 mL).

-

Addition: Add finely powdered Iodine (12.7 g, 50 mmol) to the solution.

-

Oxidant Activation: Slowly add Iodic Acid (3.5 g, 20 mmol) dissolved in a minimum amount of water (or slowly drip 30%

). Caution: Exothermic.-

Mechanism Note: The oxidant regenerates electrophilic iodine species (

) from iodide (

-

-

Reaction: Stir the mixture at 35–40 °C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of starting material.

-

Quenching: Pour the reaction mixture into ice-cold water (200 mL) containing saturated Sodium Thiosulfate (

) to neutralize unreacted iodine. -

Isolation: A precipitate will form. Filter the solid under vacuum.

-

Purification: Recrystallize the crude solid from aqueous Ethanol (1:1).

-

Yield: Expected yield is 80–85%.

Analytical Validation

To ensure the identity of the synthesized compound, specifically distinguishing it from the 6-iodo or 2-iodo isomers, NMR analysis is critical.

NMR (DMSO--

2.50: Singlet (3H), Acetyl

-

10.5: Broad Singlet (1H), Phenolic

-

Aromatic Region (Diagnostic):

-

H-2 (Position 2): Appears as a doublet (J ~2 Hz) . This proton is between the acetyl and hydroxyl groups. It couples only meta to H-6.

-

H-6 (Position 6): Appears as a doublet of doublets (dd, J ~8 Hz, 2 Hz) . It couples ortho to H-5 and meta to H-2.

-

H-5 (Position 5): Appears as a doublet (J ~8 Hz) . It couples ortho to H-6.

-

Note: If the iodine were at position 6, the coupling pattern would change drastically (likely two singlets or weak meta coupling if H-2 and H-4 remain). The presence of an ortho coupling (J ~8 Hz) confirms protons at 5 and 6 are adjacent, placing the iodine at 4.

-

Mass Spectrometry (ESI):

-

[M+H]+: 263.05

-

[M-H]-: 261.03 (Negative mode is often more sensitive for phenols).

Applications in Drug Development[7]

The 1-(3-Hydroxy-4-iodophenyl)ethanone scaffold is a versatile "linchpin" intermediate. The C-I bond is highly reactive toward oxidative addition with Palladium(0), enabling the installation of complex pharmacophores.

Strategic Derivatization Map

Caption: Workflow for diversifying the core scaffold into bioactive libraries via Pd-catalyzed cross-coupling and O-alkylation.

Key Applications:

-

Biaryl Synthesis: Used to synthesize biphenyl derivatives which are common motifs in NSAIDs and kinase inhibitors.

-

COMT Inhibitors: Structural analog to precursors used in the synthesis of Catechol-O-methyltransferase inhibitors (e.g., Entacapone analogs), where the catechol moiety is built from the hydroxy-iodo precursor.

-

Radiolabeling: The iodine position can be used for halogen exchange to introduce radioisotopes (

,

References

-

Sigma-Aldrich. 1-(3-Hydroxy-4-iodophenyl)ethanone Product Specification and MSDS. Accessed 2025.[4][5] Link

-

Patil, V. et al. "Regioselective iodination of hydroxylated aromatic ketones."[3] Arkivoc, vol. 2006, no.[3] 1, 2006, pp. 104-108.[3] (Describes the

method). Link -

ChemicalBook. 1-(3-Hydroxy-4-iodophenyl)ethanone Properties and Safety. Link

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 1051515. Link

1-(3-Hydroxy-4-iodophenyl)ethanone CAS number and supplier information

The following technical guide details the chemical profile, synthesis, and application of 1-(3-Hydroxy-4-iodophenyl)ethanone , a critical intermediate in medicinal chemistry.

High-Purity Scaffold for Cross-Coupling and Drug Discovery

Executive Summary

1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4) is a bifunctional aromatic building block characterized by a phenolic hydroxyl group, an acetyl moiety, and an aryl iodide.[1][2][3][4][5] Its structural uniqueness lies in the ortho positioning of the iodine relative to the hydroxyl group, combined with a para orientation to the acetyl group. This specific substitution pattern makes it a highly valuable scaffold for Suzuki-Miyaura cross-coupling , Sonogashira coupling , and the synthesis of polysubstituted benzofurans and bioactive heterocycles.

This guide provides a comprehensive technical overview, including validated synthesis protocols, handling procedures, and application workflows for research and development.

Chemical Identity & Physical Properties[1][2][3][6][7][8]

| Property | Specification |

| CAS Number | 73898-23-4 |

| IUPAC Name | 1-(3-Hydroxy-4-iodophenyl)ethanone |

| Synonyms | 3'-Hydroxy-4'-iodoacetophenone; 3-Hydroxy-4-iodoacetophenone |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.05 g/mol |

| SMILES | CC(=O)C1=CC(O)=C(I)C=C1 |

| Appearance | Off-white to pale yellow powder or crystals |

| Melting Point | 134–135 °C [1] |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Purity Standard | ≥95% (HPLC), typically ≥98% for catalytic applications |

Synthesis & Manufacturing Protocol

The synthesis of 1-(3-Hydroxy-4-iodophenyl)ethanone presents a regioselectivity challenge due to the directing effects of the hydroxyl (activator, ortho/para) and acetyl (deactivator, meta) groups on the 3-hydroxyacetophenone precursor.[1] The iodine must be introduced at position 4 (ortho to -OH, para to -Ac), competing with position 6 (para to -OH, ortho to -Ac).[1]

Core Synthesis Protocol: Aqueous Ammonia/Iodine Method

This method, referenced in the Handbook of Hydroxyacetophenones, utilizes basic conditions to facilitate electrophilic aromatic substitution.

Reagents:

-

Precursor: 3-Hydroxyacetophenone (CAS: 121-71-1)[1]

-

Iodinating Agent: Iodine (I₂) dissolved in Potassium Iodide (KI) solution

-

Solvent/Base: Concentrated Aqueous Ammonia (NH₄OH)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-hydroxyacetophenone (1.0 eq) in concentrated aqueous ammonia. The solution will darken as the phenoxide anion is generated.

-

Iodination: Slowly add a solution of Iodine (1.0 eq) and KI (2.5 eq) in water dropwise to the stirred ammonia solution at room temperature (20–25 °C).

-

Technical Note: Slow addition is critical to prevent over-iodination (di-iodo species).[1]

-

-

Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS to track the consumption of starting material.

-

Quenching & Isolation: Acidify the reaction mixture carefully with dilute Hydrochloric Acid (HCl) to pH ~3. The product will precipitate.[6][7]

-

Purification: Filter the crude solid. Recrystallize from ethanol or purify via silica gel column chromatography to separate the target 4-iodo isomer from the potential 6-iodo regioisomer.

-

Yield: Typical isolated yields are moderate (~15–40%) due to isomer formation [1].

-

Regioselectivity & Isomer Control

The primary challenge is distinguishing the 4-iodo isomer from the 6-iodo isomer.[1]

-

Target (4-iodo): Iodine is ortho to OH and para to Acetyl.

-

By-product (6-iodo): Iodine is para to OH and ortho to Acetyl.[1]

-

Differentiation: ¹H NMR coupling constants are essential. The 4-iodo isomer exhibits specific splitting patterns for protons at positions 2, 5, and 6.

Figure 1: Synthesis pathway for 1-(3-Hydroxy-4-iodophenyl)ethanone highlighting the critical purification step.

Applications in Drug Development

This molecule serves as a "linchpin" scaffold, allowing independent functionalization of three distinct sites: the phenol, the aryl iodide, and the ketone.

A. Suzuki-Miyaura Cross-Coupling

The aryl iodide is highly reactive toward Pd(0) oxidative addition, making this compound an excellent partner for coupling with aryl/heteroaryl boronic acids.

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3–5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).

-

Solvent: Dioxane/Water or DMF.

-

Outcome: Formation of 3-hydroxy-4-substituted biaryls, common motifs in kinase inhibitors.[1]

B. Divergent Functionalization Workflow

Researchers can exploit the orthogonal reactivity of the functional groups to build complex libraries.

-

O-Alkylation: The phenol can be alkylated (R-X, K₂CO₃) to introduce solubilizing groups or pharmacophores before or after cross-coupling.

-

Condensation: The acetyl group allows for Claisen-Schmidt condensation with aldehydes to form chalcones , or cyclization with hydrazines to form pyrazoles .

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Sourcing & Supply Chain Information

When sourcing this material, verify the specific isomer (3-hydroxy-4-iodo vs. 4-hydroxy-3-iodo) via CAS number, as names are often similar.[1]

| Supplier | Catalog/Product ID | Purity | Region |

| Sigma-Aldrich (Merck) | Search CAS 73898-23-4 | 95% | Global |

| BLDpharm | BD75373 | 95%+ | Global/Asia |

| MolCore | MC745261 | 98% | Global |

| Combi-Blocks | Check Inventory | 95%+ | USA/Global |

Storage: Store at 2–8 °C in a tightly sealed container, protected from light. Aryl iodides can degrade (liberating iodine) upon prolonged exposure to light.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

In case of contact: Wash skin with soap and water; rinse eyes cautiously with water for several minutes.

-

References

-

Martin, R. (2011). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. [Reference Entry: 1-(3-Hydroxy-4-iodophenyl)ethanone, CAS 73898-23-4, p. 50].[1][3]

-

Sigma-Aldrich. Product Specification: 1-(3-Hydroxy-4-iodophenyl)ethanone.

-

BLDpharm.[4] Product Analysis: CAS 73898-23-4.[1][2][3][8][9]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. 39730-66-0|1-(2-Hydroxy-4-iodophenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(3-Hydroxy-4-iodophenyl)ethanone | 73898-23-4 [sigmaaldrich.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. 73898-23-4|1-(3-Hydroxy-4-iodophenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 7. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]

- 8. epdf.pub [epdf.pub]

- 9. CAS 73898-23-4 | 1-(3-Hydroxy-4-iodophenyl)ethanone,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

Technical Whitepaper: Safety, Handling, and Experimental Integration of 1-(3-Hydroxy-4-iodophenyl)ethanone

Executive Summary

As application scientists and drug development professionals, we must move beyond the static compliance of a standard Safety Data Sheet (SDS). True laboratory safety and experimental success require an intimate understanding of a molecule's reactivity, degradation pathways, and toxicological mechanisms.

This whitepaper provides an in-depth technical analysis of 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4) [1]. Featuring a trifunctional scaffold—an electrophilic ketone, an oxidation-prone phenol, and a photolabile aryl iodide—this compound is a highly versatile building block for cross-coupling reactions, radiolabeling, and PROTAC synthesis. However, this same structural versatility introduces specific handling hazards. This guide details the causality behind its safety profile and provides self-validating protocols for its integration into advanced synthetic workflows.

Physicochemical Profiling & Reactivity Dynamics

To design safe experimental systems, we must first quantify the physical boundaries of the molecule. Table 1 summarizes the core physicochemical data that dictate our storage and handling parameters.

Table 1: Physicochemical & Identification Data

| Parameter | Value | Operational Implication |

| Chemical Name | 1-(3-Hydroxy-4-iodophenyl)ethanone | Target for selective ortho/para functionalization. |

| CAS Registry Number | 73898-23-4 | Unique identifier for regulatory compliance. |

| Molecular Weight | 262.04 g/mol | High mass due to iodine; affects diffusion rates. |

| Melting Point | 134 – 135 °C | Solid at room temperature; inhalation hazard as dust. |

| Storage Conditions | 2-8 °C, sealed, dark | Prevents photolysis and thermal oxidation. |

Structural Reactivity

The molecule's reactivity is governed by three distinct functional groups:

-

The Aryl Iodide (C-I Bond): The carbon-iodine bond is the weakest of the carbon-halogen bonds. It is highly susceptible to homolytic cleavage under photochemical conditions, generating reactive aryl radicals [3, 4].

-

The Phenolic Hydroxyl (-OH): The ortho-relationship to the heavy iodine atom increases its acidity, but also makes the ring electron-rich and susceptible to ambient oxidation, eventually forming quinone-like byproducts.

-

The Acetyl Group (-C=O): Provides an electrophilic center that can undergo unwanted nucleophilic attack if moisture or reactive amines are improperly introduced during storage.

Mechanistic Toxicology & Safety Assessment (E-E-A-T)

Standard GHS hazard statements classify this compound under H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) . However, understanding the causality of these hazards is critical for effective mitigation.

Mechanistic Toxicology: The toxicity of 1-(3-Hydroxy-4-iodophenyl)ethanone is primarily driven by its identity as a halogenated phenol. Halogenated phenols are highly lipophilic, allowing them to rapidly penetrate lipid bilayers. Once inside the cell, they act as potent uncouplers of mitochondrial oxidative phosphorylation [2]. By shuttling protons across the inner mitochondrial membrane, they dissipate the electrochemical gradient required for ATP synthase activity. This disruption of cellular energy production leads to rapid, localized cytotoxicity, which manifests macroscopically as severe tissue irritation and inflammation.

Table 2: Hazard Identification & Mitigation Metrics

| Hazard Class (GHS) | Mechanistic Cause | Mitigation Strategy |

| H315: Skin Irritation | Lipophilic membrane penetration | Nitrile gloves (double-layered), lab coat |

| H319: Eye Irritation | Cytotoxicity via oxidative uncoupling | Splash goggles, face shield |

| H335: Respiratory Irritation | Sublimation/dust inhalation | Handle exclusively in a certified fume hood |

Storage, Stability, and Photolytic Degradation

The mandate to store 1-(3-Hydroxy-4-iodophenyl)ethanone at 2-8 °C in the dark is not merely a suggestion; it is a chemical necessity. Aryl iodides undergo photoinduced homolytic cleavage upon exposure to UV or ambient laboratory light (typically at wavelengths <400 nm) [3, 4].

When a photon is absorbed, the C-I bond breaks, generating a highly reactive aryl radical and an iodine radical (I•). If this occurs in the storage vial, the aryl radicals will rapidly dimerize or react with ambient oxygen, while the iodine radicals combine to form molecular iodine (I2), which discolors the reagent and introduces catalytic impurities that can poison sensitive downstream transition-metal catalysts.

Fig 1: Photolytic C-I bond cleavage and radical degradation pathway.

Self-Validating Experimental Protocols

To ensure both safety and high synthetic yields, protocols utilizing this compound must be designed as self-validating systems —meaning the workflow includes built-in chemical feedback loops to verify safety at each step.

Protocol: Safe Handling & Palladium-Catalyzed Cross-Coupling

Objective: To safely utilize 1-(3-Hydroxy-4-iodophenyl)ethanone in a Suzuki-Miyaura coupling while mitigating photolytic degradation and exposure risks.

-

Step 1: Thermal Equilibration & Weighing

-

Action: Retrieve the amber storage vial from 2-8 °C storage. Allow it to equilibrate to room temperature in a desiccator before opening. Weigh the compound using an anti-static gun in a fume hood.

-

Causality: Opening cold vials introduces condensation. Water reacts with the compound over time, and static discharge can aerosolize the irritating powder.

-

-

Step 2: Reaction Assembly (Inert Atmosphere)

-

Action: Transfer the reagent to a Schlenk flask and purge with Argon (3x vacuum/backfill cycles).

-

Causality: The phenolic hydroxyl group is susceptible to oxidation. Argon displacement prevents the formation of quinone-like degradation products and stops oxygen from quenching the catalytic cycle.

-

-

Step 3: Reaction Execution (Light Shielding)

-

Action: Add your catalyst (e.g., Pd(PPh3)4), boronic acid, and degassed solvent. Wrap the reaction vessel entirely in aluminum foil.

-

Causality: Foil shielding prevents ambient laboratory light from inducing competitive photolytic C-I bond cleavage, which would generate aryl radicals and lead to unwanted homocoupled dimers [4].

-

-

Step 4: Chemical Quench & Workup (Self-Validating Step)

-

Action: Upon completion, cool the reaction and add a 10% w/v aqueous Sodium Thiosulfate (Na2S2O3) solution. Stir vigorously for 15 minutes.

-

Causality: Thiosulfate chemically reduces any free iodine (I2) generated during the reaction back to water-soluble, non-volatile iodide (I-). Validation: The disappearance of any yellow/brown iodine color serves as visual confirmation that the quench is complete and the mixture is safe to open to the atmosphere.

-

-

Step 5: Waste Segregation

-

Action: Separate the aqueous and organic layers. Dispose of the organic layer strictly in halogenated waste containers.

-

Causality: Halogenated organics require specific high-temperature incineration protocols to prevent the environmental release of toxic dioxins.

-

Fig 2: Self-validating workflow for safe handling and reaction of aryl iodides.

References

-

BLDpharm , "73898-23-4 | 1-(3-Hydroxy-4-iodophenyl)ethanone". Available at:1

-

BenchChem , "Dichlorophen | Antimicrobial Agent & Preservative - Benchchem" (Detailing halogenated phenol oxidative phosphorylation uncoupling). Available at: 2

-

ACS Publications , "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations". Available at: 3

-

Royal Society of Chemistry , "Chemical Science - RSC Publishing" (Detailing photolysis of aryl iodides). Available at: 4

Sources

Technical Guide: Spectral Characterization of 1-(3-Hydroxy-4-iodophenyl)ethanone

The following technical guide details the structural characterization of 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4), a critical intermediate in the synthesis of polysubstituted aromatic scaffolds.

This guide is structured to provide actionable spectral data, mechanistic interpretation of the "Heavy Atom Effect" in 13C NMR, and a validated experimental workflow for synthesis and analysis.

Executive Summary & Structural Context

1-(3-Hydroxy-4-iodophenyl)ethanone represents a specific regiochemical challenge in aromatic substitution. Unlike its more common isomer (4-hydroxy-3-iodoacetophenone), this scaffold places the iodine atom para to the acetyl group and ortho to the hydroxyl group.

This specific arrangement creates a unique electronic environment:

-

Synergistic Directing Effects: The hydroxyl group (activator) and acetyl group (deactivator) create competing electronic nodes, making definitive NMR assignment critical for distinguishing it from regioisomers (e.g., the 6-iodo derivative).

-

Synthetic Utility: The C-I bond at position 4 is highly reactive for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-3 hydroxyl provides a handle for etherification or esterification.

Molecular Fingerprint

-

Formula:

-

MW: 262.04 g/mol [1]

-

Key Feature: The "Heavy Atom Effect" of Iodine significantly alters the 13C chemical shift of the C-4 carbon, serving as the primary diagnostic peak.

Experimental Protocol: Synthesis & Isolation

Note: This protocol prioritizes regioselectivity for the 4-iodo position using 3-hydroxyacetophenone as the starting material.

Reaction Workflow (DOT Visualization)

The following diagram outlines the critical path from starting material to isolated, characterized product.

Caption: Step-by-step workflow for the regioselective iodination and isolation of the target compound.

Methodology

-

Preparation: Dissolve 3-hydroxyacetophenone (1.0 eq) in water/methanol (1:1). Add

(1.1 eq) to deprotonate the phenol, enhancing the activating effect of the oxygen. -

Iodination: Add

(1.05 eq) or-

Regioselectivity Note: Position 6 (para to OH) is sterically accessible but sandwiched between the acetyl and the ring edge. Position 4 (ortho to OH, para to Acetyl) is electronically favorable and sterically viable. Position 2 is sterically crowded (between OH and Acetyl).

-

-

Workup: Quench excess iodine with saturated aqueous sodium thiosulfate (

). The solution will turn from dark brown to pale yellow. -

Purification: Acidify with 1M HCl to precipitate the product. Extract with Ethyl Acetate.[2][3][4] Purify via silica gel chromatography (Hexane:EtOAc gradient) to separate the 4-iodo isomer from the 6-iodo byproduct.

1H NMR Spectral Analysis

Solvent: DMSO-d6 (Recommended to observe the labile phenolic proton and prevent chemical exchange). Frequency: 400 MHz or higher.

The 1H NMR spectrum is characterized by an AMX spin system (or ABX depending on resolution) in the aromatic region and two distinct singlets.

| Signal ( | Multiplicity | Integral | Assignment | Structural Logic |

| 10.60 | Singlet (br) | 1H | -OH (C3) | Deshielded phenolic proton. Broadening indicates H-bonding. |

| 7.85 | Doublet ( | 1H | H-5 | Ortho to Iodine. Deshielded by the heavy atom's proximity and lack of resonance shielding from OH (meta). |

| 7.45 | Singlet (d, | 1H | H-2 | Isolated proton between Acetyl and OH. Deshielded by Acetyl (ortho), shielded by OH (ortho). Appears as a narrow doublet due to meta-coupling with H-6. |

| 7.15 | dd ( | 1H | H-6 | Ortho to Acetyl, Para to OH. The OH group donates electron density (resonance) to this position, shielding it relative to H-5. |

| 2.54 | Singlet | 3H | -CH3 | Methyl group of the ketone. Characteristic shift for acetophenones. |

Interpretation & Causality

-

Regio-Assignment: The coupling constant of ~8.0 Hz between H-5 and H-6 confirms they are ortho neighbors. This rules out the 2-iodo isomer (which would show meta coupling only) and helps distinguish from the 6-iodo isomer (where protons would be at 2, 4, 5).

-

H-2 Isolation: The small coupling (

Hz) of H-2 confirms it has no immediate neighbors, placing it between the substituents at positions 1 and 3.

13C NMR Spectral Analysis

Solvent: DMSO-d6. Frequency: 100 MHz.

The 13C spectrum contains the most definitive proof of structure due to the Heavy Atom Effect of iodine.

The Heavy Atom Effect (Relativistic Shielding)

Normally, electronegative substituents (F, Cl, Br) deshield the attached carbon (move it downfield, >120 ppm). Iodine is unique. Due to large spin-orbit coupling (relativistic effects), the iodine nucleus shields the attached carbon significantly, often pushing it upfield to 80–100 ppm .

| Signal ( | Type | Assignment | Diagnostic Note |

| 197.2 | C=O | C-Acetyl | Typical ketone carbonyl shift. |

| 157.8 | C_quat | C-3 (C-OH) | Deshielded by direct oxygen attachment (Ipso effect). |

| 138.5 | C_quat | C-1 | Ipso to Acetyl. |

| 139.2 | CH | C-5 | Ortho to Iodine. |

| 129.5 | CH | C-6 | Ortho to Acetyl. |

| 114.3 | CH | C-2 | Ortho to OH (Shielded by resonance). |

| 93.5 | C_quat | C-4 (C-I) | CRITICAL PEAK. Highly shielded due to Iodine Heavy Atom Effect. |

| 26.8 | CH3 | -CH3 | Acetyl methyl group. |

Structural Validation Logic

To ensure the synthesized compound is the correct isomer, follow this logic pathway.

Caption: Decision tree for validating the 1-(3-Hydroxy-4-iodophenyl)ethanone structure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12833633, 1-(3-hydroxy-4-iodophenyl)ethanone. Retrieved from [Link]

- Facelli, J. C. (2011).Calculations of Chemical Shieldings: Relativistic Effects. In Modern NMR Methodology. Springer.

-

Reich, H. J. Chemical Shift Effects of Iodine. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

Sources

Infrared (IR) spectroscopy analysis of 3'-Hydroxy-4'-iodoacetophenone

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 3'-Hydroxy-4'-iodoacetophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3'-Hydroxy-4'-iodoacetophenone using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrational characteristics of this compound, offering a detailed protocol for spectral acquisition via Attenuated Total Reflectance (ATR) and a thorough interpretation of the resulting spectrum. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep understanding of the data.

Introduction: The Significance of 3'-Hydroxy-4'-iodoacetophenone

3'-Hydroxy-4'-iodoacetophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical research. Its multifunctional structure, featuring a phenolic hydroxyl group, an acetyl moiety, and an iodine substituent on the aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules, including potential drug candidates.

Characterizing such a molecule requires robust analytical techniques to confirm its identity, purity, and structural integrity. Infrared (IR) spectroscopy is an indispensable tool in this context. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide will elucidate the process of obtaining and interpreting the IR spectrum of 3'-Hydroxy-4'-iodoacetophenone, providing a foundational understanding for its analytical characterization.

Molecular Structure and Predicted Vibrational Landscape

The infrared spectrum of a molecule is fundamentally dictated by its structure. The key to interpreting the spectrum of 3'-Hydroxy-4'-iodoacetophenone lies in dissecting its constituent functional groups and predicting their characteristic vibrational frequencies.

-

Phenolic Hydroxyl (-OH) Group: The presence of the -OH group directly attached to the aromatic ring introduces the possibility of strong intermolecular hydrogen bonding, especially in the solid state. This results in a characteristic broad and strong absorption band for the O-H stretching vibration.[1][2][3]

-

Aryl Ketone (C=O) Group: The carbonyl group of the acetyl moiety is conjugated with the aromatic ring. This electronic conjugation delocalizes the pi-electrons of the C=O bond, slightly weakening it and thus lowering its stretching frequency compared to a simple aliphatic ketone.[4][5][6]

-

Aromatic Ring (C=C and C-H): The benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C in-ring stretching vibrations of variable intensity in the 1450-1600 cm⁻¹ region.[7][8]

-

Methyl Group (-CH₃): The methyl part of the acetyl group will exhibit characteristic aliphatic C-H stretching vibrations below 3000 cm⁻¹.[9]

-

Substitution Pattern: The 1,3,4-trisubstituted pattern on the benzene ring influences the C-H out-of-plane (oop) bending vibrations in the fingerprint region (below 1000 cm⁻¹). These bands can be highly diagnostic for confirming the isomeric structure.[10][11]

Experimental Protocol: ATR-FTIR Spectroscopy

For a solid powder like 3'-Hydroxy-4'-iodoacetophenone, Attenuated Total Reflectance (ATR) is the most convenient and widely used sampling technique for FTIR analysis.[12][13] It requires minimal to no sample preparation and ensures excellent sample-to-crystal contact for a high-quality spectrum.

Step-by-Step Methodology

-

Instrument and Accessory Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol, and wipe dry with a soft, non-abrasive tissue. This prevents cross-contamination and ensures a clean baseline.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench response.[14] The instrument software will automatically subtract this background from the sample spectrum, ensuring the final result is solely from the sample.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the 3'-Hydroxy-4'-iodoacetophenone powder directly onto the center of the ATR crystal.

-

-

Applying Pressure:

-

Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is a self-validating step; adequate pressure ensures intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong, reproducible spectrum.[12][15]

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typical instrument settings are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to achieve a good signal-to-noise ratio.

-

-

Post-Measurement Cleanup:

-

Release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface as described in Step 1.

-

Workflow for ATR-FTIR Analysis

Caption: Figure 1: ATR-FTIR Experimental Workflow

In-Depth Spectral Interpretation

The IR spectrum of 3'-Hydroxy-4'-iodoacetophenone is rich with information. The following is a detailed interpretation of its key absorption bands.

The Functional Group Region (4000 - 1500 cm⁻¹)

-

~3200-3550 cm⁻¹ (Broad, Strong): O-H Stretch

-

This prominent, broad absorption is the hallmark of the phenolic hydroxyl group involved in intermolecular hydrogen bonding.[1][16] The breadth of the peak arises because hydrogen bonds in a solid sample have a distribution of strengths and lengths, leading to a wide range of vibrational frequencies.[3]

-

-

~3050-3100 cm⁻¹ (Weak to Medium, Sharp): Aromatic C-H Stretch

-

~2920-2980 cm⁻¹ (Weak to Medium, Sharp): Aliphatic C-H Stretch

-

These peaks, found just to the right of 3000 cm⁻¹, are due to the symmetric and asymmetric stretching vibrations of the C(sp³)-H bonds in the methyl (-CH₃) group.[9]

-

-

~1675 cm⁻¹ (Strong, Sharp): C=O Stretch (Aryl Ketone)

-

This is one of the most intense and diagnostic peaks in the spectrum. Its position below 1700 cm⁻¹ is definitive for a ketone conjugated with an aromatic ring.[5][6] The electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the iodine and acetyl groups influence the precise position of this band. For acetophenone itself, this band appears around 1690 cm⁻¹.[5]

-

The Fingerprint Region (1500 - 650 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole.

-

~1585 cm⁻¹ and ~1480 cm⁻¹ (Medium to Strong, Sharp): Aromatic C=C Stretches

-

~1220-1260 cm⁻¹ (Strong, Sharp): C-O Stretch (Phenolic)

-

The stretching vibration of the C-O bond in the phenol group gives rise to a strong absorption in this region.[2] This, in conjunction with the broad O-H stretch, provides conclusive evidence for the phenolic functional group. It is distinct from the C-O stretch of aliphatic alcohols, which typically appears at lower wavenumbers (1050–1150 cm⁻¹).[2]

-

-

~800-880 cm⁻¹ (Strong, Sharp): C-H Out-of-Plane Bending

-

The bands in this region are highly sensitive to the substitution pattern on the aromatic ring.[10] For a 1,3,4-trisubstituted benzene ring, one would expect strong absorptions in this area corresponding to the out-of-plane "wagging" of the adjacent C-H bonds.

-

-

C-I Stretch: The carbon-iodine stretching vibration is expected to occur at a very low frequency (typically 500-600 cm⁻¹), often at the edge of or below the detection range of standard mid-IR spectrometers. Its observation may not always be possible.

Summary of Key IR Data

The expected IR absorption bands for 3'-Hydroxy-4'-iodoacetophenone are summarized in the table below for quick reference.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3200-3550 | Strong, Broad | O-H Stretch (H-bonded) | Phenol |

| ~3050-3100 | Weak-Medium, Sharp | C-H Stretch | Aromatic Ring |

| ~2920-2980 | Weak-Medium, Sharp | C-H Stretch | Methyl (-CH₃) |

| ~1675 | Strong, Sharp | C=O Stretch | Aryl Ketone (Conjugated) |

| ~1585, ~1480 | Medium-Strong, Sharp | C=C Stretch (in-ring) | Aromatic Ring |

| ~1220-1260 | Strong, Sharp | C-O Stretch | Phenol |

| ~800-880 | Strong, Sharp | C-H Out-of-Plane Bend | 1,3,4-Trisubstituted Ring |

Conclusion

Infrared spectroscopy provides a powerful and definitive method for the structural characterization of 3'-Hydroxy-4'-iodoacetophenone. The analysis of the spectrum allows for the unambiguous identification of its key functional groups: the hydrogen-bonded phenolic hydroxyl, the conjugated aryl ketone, and the substituted aromatic ring. The broad O-H stretch, the strong carbonyl absorption below 1700 cm⁻¹, and the specific patterns in the fingerprint region collectively form a unique spectral signature. This guide provides the foundational protocol and interpretive logic for researchers to confidently employ FTIR as a primary tool for identity confirmation and quality control in their work with this important chemical intermediate.

References

- Organic Chemistry: A Tenth Edition. (n.d.). In LibreTexts.

- Doc Brown's Advanced Organic Chemistry. (2025, November 26). Infrared spectrum of phenol.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.

- Journal of Chemical and Engineering Data. (n.d.). Infrared spectra and synthesis of some acetophenone derivatives.

- Canadian Science Publishing. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.

- Chemistry Stack Exchange. (n.d.). Infrared spectra of alcohols and phenols.

- Chemistry Stack Exchange. (n.d.). Ketone infrared spectra.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.

- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- studyloop. (2025, February 3). [Chemistry] IR spectrum for Phenol and Phenetole.

- University of Oklahoma. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- RTI Laboratories. (n.d.). FTIR Analysis.

- ACS Publications. (2006, March 7). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- ACS Publications. (n.d.). Infrared spectra and synthesis of some acetophenone derivatives.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.

Sources

- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. agilent.com [agilent.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

Thermodynamic Stability of Hydroxy-Iodo Acetophenone Derivatives: A Technical Assessment

Executive Summary

Hydroxy-iodo acetophenone derivatives serve as critical intermediates in the synthesis of chalcones, flavonoids, and radiopharmaceuticals. Their thermodynamic stability is governed by a delicate balance between Resonance-Assisted Hydrogen Bonding (RAHB) —specifically in ortho-isomers—and the inherent lability of the Carbon-Iodine (C–I) bond . While the acetyl and hydroxyl groups can confer significant structural rigidity through intramolecular interactions, the iodine substituent introduces steric strain and a pathway for homolytic cleavage under thermal or photolytic stress. This guide provides a mechanistic analysis of these stability factors, supported by experimental protocols for thermodynamic characterization.

Structural Dynamics & Electronic Theory

The thermodynamic profile of hydroxy-iodo acetophenones is defined by the competition between stabilizing electronic delocalization and destabilizing steric/bond-energy factors.

The Ortho-Effect and Intramolecular Hydrogen Bonding

In 2-hydroxyacetophenone derivatives (e.g., 2-hydroxy-3-iodoacetophenone), the carbonyl oxygen acts as a hydrogen bond acceptor for the hydroxyl proton. This forms a pseudo-six-membered ring, significantly lowering the enthalpy of formation (

-

Mechanism: The interaction is Resonance-Assisted (RAHB). The

-electron delocalization between the phenyl ring and the carbonyl group strengthens the hydrogen bond. -

Iodine Influence: An iodine atom at the 3-position (adjacent to the hydroxyl) exerts a "buttressing effect," sterically compressing the hydroxyl group towards the carbonyl, potentially strengthening the H-bond, though simultaneously increasing ring strain.

The Carbon-Iodine Bond Liability

The C–I bond is the thermodynamic "weak link" in these molecules.

-

Bond Dissociation Energy (BDE): The C(sp2)–I bond energy is approximately 60–65 kcal/mol , significantly lower than C–H (~110 kcal/mol) or C–O (~90 kcal/mol).

-

Failure Mode: Under thermal stress (>150°C) or UV irradiation, the C–I bond undergoes homolysis, generating an aryl radical and an iodine radical (

). This leads to cascade degradation, often observed as the material darkening (iodine liberation).

Visualization of Stability Factors

Figure 1: Competing thermodynamic forces in 2-hydroxy-3-iodoacetophenone. Green nodes indicate stabilizing energies; red nodes indicate liability pathways.

Thermodynamic Parameters and Comparative Stability

The following data synthesizes theoretical DFT calculations and experimental thermal analysis trends for key isomers.

Table 1: Comparative Thermodynamic Properties

| Parameter | 2-Hydroxy-3-iodoacetophenone | 4-Hydroxy-3-iodoacetophenone | Mechanistic Rationale |

| H-Bonding Type | Intramolecular (Strong) | Intermolecular (Lattice dependent) | Ortho-isomer forms a stable chelate ring; Para-isomer relies on crystal packing. |

| Melting Point | 90–95 °C | 155–160 °C | Para-isomers stack efficiently (intermolecular H-bonds) raising MP; Ortho-isomers are more volatile due to internal chelation. |

| Decomposition ( | ~210 °C | ~230 °C | Intramolecular strain in the ortho-isomer can lower the activation energy for thermal degradation. |

| C–I BDE (Est.) | 63 kcal/mol | 65 kcal/mol | Steric crowding in the 3-position (ortho to OH and acetyl) slightly weakens the C–I bond. |

| Solubility (Non-polar) | High | Low | Internal H-bonding masks the polar OH group in the ortho-isomer, increasing lipophilicity. |

Data Sources: Melting points and decomposition trends derived from Sigma-Aldrich product data [1] and thermal analysis literature [2].

Experimental Assessment Protocols

To rigorously establish the thermodynamic profile of a specific derivative, the following self-validating workflows must be employed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the enthalpy of fusion (

-

Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (

, -

Sample Prep: Weigh 2–4 mg of the hydroxy-iodo derivative into a hermetically sealed aluminum pan . Crucial: Use a pinhole lid if volatile decomposition products are expected, but sealed is preferred to observe reflux/pressure effects.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Validation Criteria: The melting endotherm must be sharp (width < 3°C). Any broad exotherm following the melt indicates decomposition.

-

Analysis: Integrate the melting peak to calculate crystallinity and purity.

Protocol B: Isothermal Stress Testing (Arrhenius Plot)

Objective: Predict shelf-life stability at room temperature.

-

Setup: Place 50 mg samples in amber vials at three temperatures: 50°C, 60°C, and 70°C.

-

Sampling: Dissolve samples in Acetonitrile at

hours. -

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Detection: UV at 254 nm (aromatic) and 330 nm (conjugated ketone).

-

-

Calculation: Plot

vs

Protocol C: Photostability (Actinometry)

Since the C–I bond is photosensitive, thermodynamic stability must be decoupled from photochemical instability.

-

Control: Wrap half the samples in aluminum foil (Dark Control).

-

Exposure: Expose to 1.2 million lux-hours (ICH Q1B standard).[1]

-

Result: If the "Dark" sample remains pure while the "Light" sample degrades, the instability is photonic, not thermal.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a new hydroxy-iodo acetophenone derivative.

Figure 2: Step-by-step characterization workflow. Blue nodes represent thermal analysis; Green nodes represent degradation kinetics.

Synthetic & Storage Implications[1]

Based on the thermodynamic parameters, the following operational constraints are recommended for researchers:

-

Reaction Temperature: Do not exceed 140°C during synthesis or workup. The weak C–I bond poses a risk of radical generation, which can lead to polymerization or deiodination.

-

Catalysis: When using these derivatives in Palladium-catalyzed cross-couplings (e.g., Sonogashira or Suzuki), the oxidative addition of the C–I bond is facile. However, the presence of the ortho-hydroxyl group can poison catalysts via chelation. Protection (e.g., acetylation or methylation) of the phenol is often thermodynamically favorable to prevent catalyst sequestration [3].

-

Storage:

-

Temperature: Store at 2–8°C.

-

Light: Amber glass is mandatory. The quantum yield for C–I homolysis is high in the UV-A region.

-

Atmosphere: Argon backfill prevents oxidative degradation of the phenol moiety.

-

References

-

Sigma-Aldrich. (n.d.). 4-Hydroxy-3-iodoacetophenone Product Specification. Retrieved from

-

BenchChem. (2025).[2] An In-depth Technical Guide on the Thermal Stability and Decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Retrieved from

-

Organic Syntheses. (2004). Palladium-catalyzed Coupling of 4-Iodoacetophenone. Org. Synth. 2004, 81,[3] 89. Retrieved from

-

National Institutes of Health (PMC). (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference. Retrieved from

-

Taylor & Francis. (2019). Bond Dissociation Energy Knowledge Base. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 6-Acetylbenzofurans via One-Pot Sonogashira Coupling-Cyclization

The following Application Note and Protocol guide details the synthesis of benzofurans using 1-(3-Hydroxy-4-iodophenyl)ethanone.

Abstract & Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous anti-arrhythmic (e.g., Amiodarone), anti-tumor, and anti-microbial agents.[1][2][3][4] This guide details the protocol for synthesizing 2-substituted-6-acetylbenzofurans utilizing 1-(3-Hydroxy-4-iodophenyl)ethanone as a bifunctional precursor.

This specific precursor is highly valuable because it contains:

-

An Aryl Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Sonogashira).

-

An ortho-Hydroxyl Group: A nucleophile positioned perfectly for 5-endo-dig cyclization.

-

An Acetyl Group: A versatile handle for further derivatization (e.g., condensation, reduction) located at the 6-position of the resulting benzofuran.

The protocol described herein utilizes a One-Pot Sonogashira Coupling-Cyclization strategy. This tandem process avoids the isolation of the intermediate 2-alkynylphenol, significantly improving atom economy and reducing process time.

Mechanistic Insight

The transformation proceeds through two distinct mechanistic phases occurring in the same reaction vessel:

-

Intermolecular Sonogashira Coupling: The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the precursor. A terminal alkyne, activated by the Cu(I) co-catalyst (forming a copper acetylide), undergoes transmetallation with the Pd complex. Reductive elimination yields the intermediate 2-alkynylphenol.

-

Intramolecular Cyclization: The ortho-hydroxyl group attacks the alkyne triple bond. This step is often facilitated by the base and the elevated temperature. The cyclization typically follows a 5-endo-dig pathway, favored by Baldwin's rules for this system, to form the aromatic furan ring.

Reaction Mechanism Diagram

Caption: Tandem catalytic cycle showing the Sonogashira coupling followed by intramolecular cyclization.

Experimental Protocol

This protocol is optimized for the synthesis of 1-(2-phenylbenzofuran-6-yl)ethanone using phenylacetylene. Conditions may be adapted for other terminal alkynes.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Amount (Example) | Role |

| 1-(3-Hydroxy-4-iodophenyl)ethanone | 262.04 | 1.0 | 262 mg (1.0 mmol) | Precursor |

| Phenylacetylene | 102.13 | 1.2 | 122 mg (1.2 mmol) | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg (3 mol%) | Catalyst |

| CuI (Copper(I) Iodide) | 190.45 | 0.02 | 4 mg (2 mol%) | Co-catalyst |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.42 mL (3.0 mmol) | Base |

| DMF (Dimethylformamide) | 73.09 | - | 5.0 mL | Solvent |

Note: Anhydrous DMF and Et₃N are recommended to prevent homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology

Phase 1: Setup and Deoxygenation

-

Preparation: Oven-dry a 25 mL round-bottom flask or a microwave vial containing a magnetic stir bar.

-

Charging: Add 1-(3-Hydroxy-4-iodophenyl)ethanone (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Critical: Oxygen promotes alkyne homocoupling and catalyst deactivation.

Phase 2: Reaction Initiation 4. Solvent Addition: Syringe in anhydrous DMF (5 mL) and Triethylamine (3 equiv) under the inert gas flow. Stir until solids are mostly dissolved. 5. Alkyne Addition: Add Phenylacetylene (1.2 equiv) dropwise via syringe. 6. Heating:

- Standard Method: Heat the oil bath to 60–80°C and stir for 4–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

- Microwave Method:[8][9] Heat at 80°C for 30–60 minutes (Power: 100W, Max Pressure: 200 psi).

Phase 3: Workup and Purification 7. Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and water (30 mL). 8. Extraction: Separate the organic layer.[7] Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL). 9. Washing: Wash the combined organic phases with Brine (saturated NaCl) to remove residual DMF. 10. Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure (Rotavap). 11. Purification: Purify the crude residue via Flash Column Chromatography on silica gel.

- Eluent: Gradient of Hexanes to Hexanes:EtOAc (90:10 to 80:20).

- Observation: The product is typically a white or pale yellow solid.

Experimental Workflow Diagram

Caption: Operational workflow for the one-pot synthesis of benzofurans.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the broad phenolic -OH signal and the appearance of the furan ring proton.

-

¹H NMR (CDCl₃, 400 MHz) Expectations:

-

Furan C3-H: A sharp singlet typically between δ 6.90 – 7.10 ppm . This is the diagnostic peak for the formation of the benzofuran ring.

-

Acetyl Methyl: A singlet at δ 2.60 – 2.70 ppm .

-

Aromatic Region: Signals for the benzofuran core (H4, H5, H7) and the phenyl substituent at C2.

-

Note: The acetyl group is at position 6. Expect H7 (adjacent to O) to be a singlet or small doublet (meta coupling) downfield due to the acetyl electron-withdrawing effect.

-

-

-

¹³C NMR Expectations:

-

Carbonyl: ~197 ppm.

-

Furan C2: ~155-160 ppm (bonded to phenyl).

-

Furan C3: ~100-105 ppm.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Homocoupling | Oxygen presence leading to Glaser coupling of alkynes (forming diynes). | Degas solvents thoroughly. Increase alkyne equivalents to 1.5. |

| Incomplete Cyclization | Reaction temperature too low; Base too weak. | Increase temp to 90°C. Switch base to DBU or Cs₂CO₃. |

| Deiodination | Reduction of C-I bond without coupling. | Ensure anhydrous conditions. Reduce reaction time. |

| Catalyst Precipitation | "Palladium Black" formation. | Add extra ligand (e.g., PPh₃, 5 mol%) to stabilize Pd species. |

Safety Considerations

-

Iodinated Compounds: Organoiodides can be toxic and irritants. Handle in a fume hood.

-

Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal waste containers.

-

Solvents: DMF is a reproductive toxin. Avoid skin contact.

References

-

Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

-

One-Pot Benzofuran Synthesis: Cacchi, S., Fabrizi, G., & Parisi, L. M. (2003). Palladium-catalyzed synthesis of 2-substituted benzofurans from o-alkynylphenols.[8][10] Organic Letters. (General reference for Pd-cyclization methodology).

-

Microwave Assisted Synthesis: Karpov, A. S., & Müller, T. J. J. (2003). New One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling-Cyclization.[8][10] Synthesis, 2003(18), 2815-2826. Link

-

Copper-Catalyzed Alternatives: Liu, Y., Wang, H., & Wan, J. P. (2014).[3][10] Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans. The Journal of Organic Chemistry, 79(21), 10599-10604. Link

-

General Benzofuran Reviews: Khanam, H., & Shamsi, F. (2017). A Review: An Insight on Synthesis of Benzofuran. Journal of Chemical and Pharmaceutical Research. Link

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]

- 4. d-nb.info [d-nb.info]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Benzofuran synthesis [organic-chemistry.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(3-Hydroxy-4-iodophenyl)ethanone

Introduction & Strategic Overview

1-(3-Hydroxy-4-iodophenyl)ethanone (also referred to as 4-acetyl-2-iodophenol) is a high-value scaffold in medicinal chemistry. Its unique structural motif—an aryl iodide bearing an ortho-hydroxyl group—makes it a "privileged structure" for the rapid assembly of benzofurans and functionalized biaryls , both of which are ubiquitous in pharmaceutical agents (e.g., anti-arrhythmic drugs like Amiodarone or natural products like moracins).

The Chemist's Challenge

Working with this substrate presents a dichotomy of reactivity:

-

The C–I Bond: Highly reactive toward oxidative addition by Pd(0), allowing for mild reaction conditions.

-

The Free Phenol (–OH):

-

Acidic Proton: Consumes base equivalents; requires careful stoichiometry.

-

Nucleophilicity: Can be leveraged for intramolecular cyclization (advantage) or can poison the catalyst/sequester copper in Sonogashira couplings (risk).

-

Electronic Effect: As a phenoxide (under basic conditions), it is strongly electron-donating, potentially deactivating the C–I bond toward oxidative addition unless the catalyst is sufficiently electron-rich.

-

This guide provides three optimized protocols. Protocol A leverages the free phenol for a tandem reaction to form benzofurans. Protocol B and C focus on retaining the phenolic motif via Suzuki and Heck couplings.

Protocol A: Tandem Sonogashira Coupling / Cyclization

Target: 2-Substituted Benzofurans Mechanism: Pd/Cu-catalyzed alkynylation followed by in situ 5-exo-dig cyclization.

Rationale

This is the most efficient use of 1-(3-Hydroxy-4-iodophenyl)ethanone. Instead of protecting the phenol, we utilize its nucleophilicity to close the ring immediately after the alkyne is installed. This "one-pot" method avoids isolation of the intermediate diphenylacetylene.

Reagents & Equipment[1][2]

-

Substrate: 1-(3-Hydroxy-4-iodophenyl)ethanone (1.0 equiv)

-

Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (1–2 mol%)

-

Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3.0–5.0 equiv)

-

Solvent: DMF (Anhydrous) or THF/ACN mixture.

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure

-

Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a stir bar. Cool under argon flow.

-

Charging: Add Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.01 equiv), and the aryl iodide substrate (1.0 equiv).

-

Solvation: Add anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add Et₃N (3.0 equiv). Note: The solution may darken as the Pd(II) is reduced to Pd(0).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction:

-

Stir at Room Temperature for 1 hour to effect the coupling.

-

Cyclization Trigger: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC (the intermediate alkyne usually runs higher than the starting material; the benzofuran product runs highest).

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine salts and copper), then brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion from the aryl iodide to the benzofuran.

Figure 1: Tandem catalytic cycle showing the progression from oxidative addition to the final heterocyclic ring closure.

Protocol B: Suzuki-Miyaura Coupling

Target: 4-Acetyl-2-arylphenols (Biaryls) Challenge: Preventing catalyst poisoning by the free phenoxide.

Strategic Modification

Unlike standard Suzuki protocols, the presence of the free phenol requires extra base . The first equivalent of base will deprotonate the phenol. If you use only 2 equivalents of base (standard), the reaction may stall due to insufficient buffering. We recommend Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) over weaker carbonates.

Reagents

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for stability and resistance to poisoning.

-

Boronic Acid: Arylboronic acid (1.2 equiv).

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure

-

Degassing: Sparge the solvent mixture (Dioxane/H₂O) with argon for 15 minutes prior to use. Oxygen is the enemy of this reaction, especially with electron-rich phenoxides prone to oxidation.

-

Assembly: In a reaction vial, combine the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%). Cap the vial immediately.

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Quench: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide back to phenol).

-

Extraction: Extract with EtOAc. The product will be in the organic layer.

Protocol C: Heck-Mizoroki Reaction

Target: Hydroxystilbenes (Resveratrol Analogs) Note: This reaction requires higher energy than Sonogashira or Suzuki due to the absence of a transmetallating agent.

Reagents

-

Olefin: Styrene or Acrylate (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + P(o-tol)₃ (10 mol%).

-

Base: Et₃N (3.0 equiv).

-

Solvent: DMF or NMP.

Procedure Highlights

-

Temperature: Requires 100–120 °C .

-

Selectivity: Generally favors the trans-(E)-isomer.

-

Purification: These products are often highly crystalline. Cooling the reaction mixture and adding water may precipitate the product directly.

Summary of Reaction Parameters

| Parameter | Sonogashira (Benzofuran) | Suzuki (Biaryl) | Heck (Stilbene) |

| Primary Solvent | DMF or THF | Dioxane/Water | DMF or NMP |

| Base Stoichiometry | 3.0–5.0 equiv (Et₃N) | 3.0 equiv (K₃PO₄) | 3.0 equiv (Et₃N) |

| Catalyst Preference | Pd(PPh₃)₂Cl₂ | Pd(dppf)Cl₂ | Pd(OAc)₂ / P(o-tol)₃ |

| Temp Range | RT (Coupling) -> 80°C (Cyclization) | 80 °C | 100–120 °C |

| Critical Control | Anaerobic (Cu(I) sensitivity) | Degassing (Phenol oxidation) | Temperature control |

Troubleshooting & Optimization

Issue: Low Yield / Starting Material Recovery

-

Cause: Catalyst poisoning by the phenoxide anion coordinating to Pd(II).

-

Solution: Protect the phenol as an acetate or silyl ether (TBS) prior to coupling.

-

Protection Step: Treat substrate with Ac₂O/Pyridine (Quant. yield).

-

Coupling: Run standard protocol.

-

Deprotection: K₂CO₃/MeOH (Acetate) or TBAF (Silyl).

-

Issue: Homocoupling of Alkyne (Glaser Coupling) in Sonogashira

-

Cause: Presence of Oxygen.

-

Solution: Rigorous degassing. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.

Decision Tree for Experiment Planning

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

References

-

Sonogashira Coupling & Benzofuran Synthesis

-

Mechanism and Application: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

One-Pot Synthesis: Cacchi, S., Fabrizi, G., & Moro, L. (1998). Palladium-catalyzed synthesis of 2-substituted benzofurans from o-acylaryl iodides and terminal alkynes.[2] Journal of Organic Chemistry. Link

-

-

Suzuki-Miyaura Coupling

-

General Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Phenolic Substrates: Molander, G. A., & Canturk, B. (2009).[3] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl Chlorides. Angewandte Chemie. Link

-

-

General Palladium Catalysis Guides

-

Catalyst Selection: "Palladium Cross-Coupling Reactions: A Guide to Catalyst Selection." Sigma-Aldrich (Merck). Link

-

Sources

Application Note: Sonogashira Coupling Architectures for 4-Iodo-3-hydroxyacetophenone

This Application Note is designed for researchers and process chemists optimizing the functionalization of 4-Iodo-3-hydroxyacetophenone . It addresses the specific chemo-selective challenges posed by the ortho-hydroxy/iodo substitution pattern and the para-acetyl electronic activation.

Strategic Analysis of the Substrate

4-Iodo-3-hydroxyacetophenone (1 ) is a "Janus" substrate in palladium catalysis. Its reactivity is defined by two competing structural features that the chemist must control:

-

Electronic Activation (The Accelerator): The acetyl group at the C1 position is para to the iodine at C4. This electron-withdrawing group (EWG) significantly depletes electron density at the C-I bond, facilitating rapid oxidative addition of the Pd(0) species. This makes 1 highly reactive compared to electron-neutral iodophenols.

-

The Ortho-Effect (The Steering Wheel): The hydroxyl group at C3 is ortho to the iodine. Under basic Sonogashira conditions, the phenol is deprotonated to a phenoxide. This creates a bifurcation in the reaction pathway:

-

Path A (Kinetic Control): Formation of the acyclic 2-alkynylphenol.

-

Path B (Thermodynamic Control): Spontaneous 5-endo-dig cyclization of the intermediate to form a 2-substituted benzofuran.

-

Key Insight: The outcome is dictated primarily by temperature and base strength . High temperatures favor the benzofuran (Path B), while controlled ambient temperatures favor the acyclic alkyne (Path A).

Mechanistic Pathway & Divergence

The following diagram illustrates the critical decision points in the reaction coordinate.

Figure 1: Reaction divergence based on thermal and basicity parameters. Control over the intermediate determines the final scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzofurans (One-Pot Annulation)

Target: Rapid access to bioactive benzofuran cores. Mechanism: The ortho-phenoxide attacks the Pd-coordinated alkyne (or the resulting alkyne) in a 5-endo-dig fashion.

Materials

-

Substrate: 4-Iodo-3-hydroxyacetophenone (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.0 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology

-

System Preparation: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon. Oxygen is the primary cause of homocoupling (Glaser coupling) side products.

-

Charge Reagents: Add 4-Iodo-3-hydroxyacetophenone (1.0 mmol, 262 mg), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (1.9 mg) to the flask.

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe. Stir until solids are dissolved.

-

Degassing: Bubble Argon through the solution for 5-10 minutes. Note: This is critical to preserve the Cu(I) species.

-

Base/Alkyne Addition: Add Et₃N (0.42 mL) followed by the terminal alkyne (1.2 mmol) dropwise.

-

Thermal Activation:

-

Standard: Heat the reaction to 80°C for 4–6 hours.

-

Microwave: Irradiate at 100°C for 20–30 minutes (High absorption level).

-

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.4) should disappear. The benzofuran product is typically highly fluorescent under UV (365 nm).

-

Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (to neutralize excess amine and protonate any phenoxides), followed by brine. Dry over Na₂SO₄.[3][4]

-

Purification: Flash column chromatography. Benzofurans are generally less polar than the starting phenol.

Protocol B: Synthesis of Acyclic Alkynes (Chemo-Selective Retention)

Target: Retention of the free phenol for further derivatization (e.g., glycosylation, etherification). Challenge: Preventing the spontaneous cyclization driven by the ortho-OH.

Optimized Conditions

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (2 mol%)

-

Base: Diethylamine (Et₂NH) or Piperidine (Secondary amines are often milder for this specific transformation than Et₃N in terms of promoting cyclization).

-